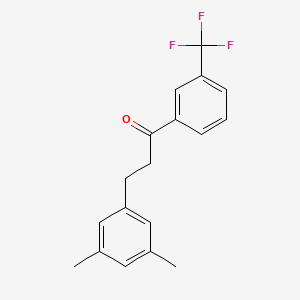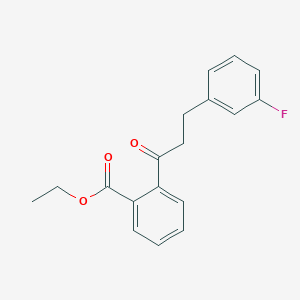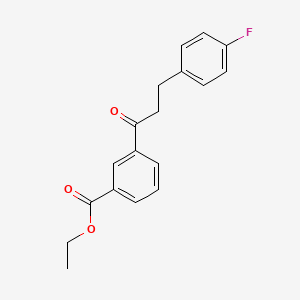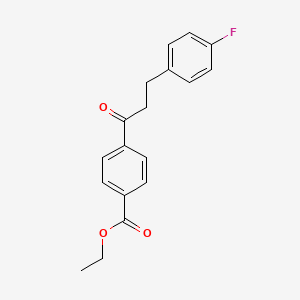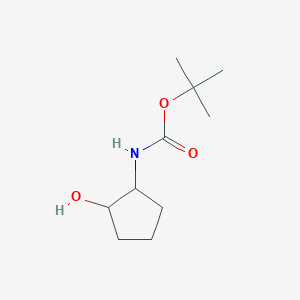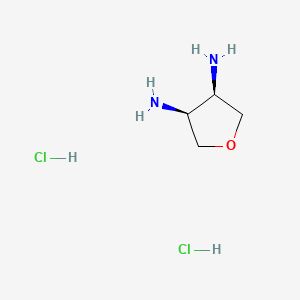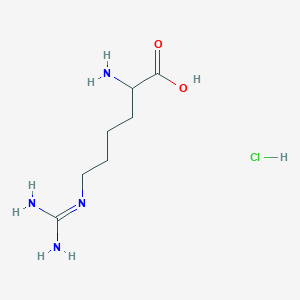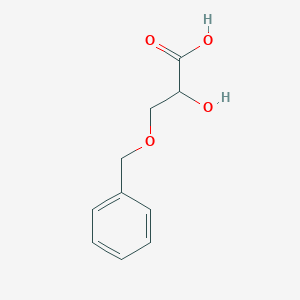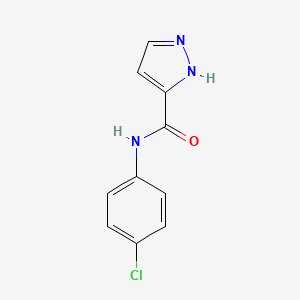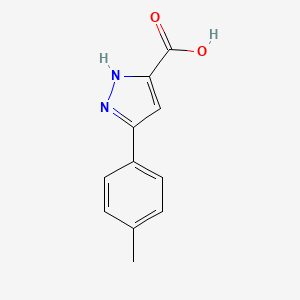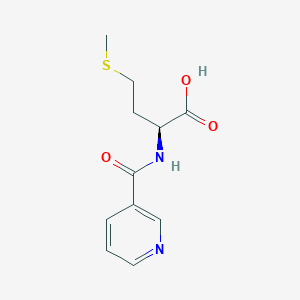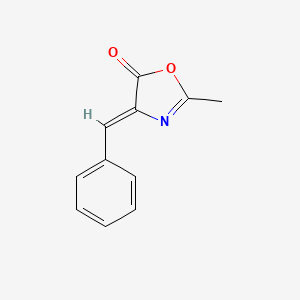
cis-Benzyl 3-hydroxycyclobutylcarbamate
Overview
Description
cis-Benzyl 3-hydroxycyclobutylcarbamate: is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol It is known for its unique structure, which includes a cyclobutyl ring, a hydroxyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate typically involves the reaction of benzyl carbamate with a cyclobutyl derivative under specific conditions. The process may include steps such as:
Formation of the cyclobutyl intermediate: This can be achieved through cyclization reactions involving suitable precursors.
Hydroxylation: Introduction of the hydroxyl group to the cyclobutyl ring.
Carbamate formation: Reaction of the hydroxylated cyclobutyl intermediate with benzyl isocyanate or benzyl chloroformate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Benzyl 3-hydroxycyclobutylcarbamate can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation products: Ketones, aldehydes.
Reduction products: Amines, alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of cis-Benzyl 3-hydroxycyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes by forming stable complexes or interact with receptors to modulate biological responses .
Comparison with Similar Compounds
trans-Benzyl 3-hydroxycyclobutylcarbamate: Differing in the spatial arrangement of the substituents on the cyclobutyl ring.
Benzyl 3-hydroxycyclopentylcarbamate: Featuring a cyclopentyl ring instead of a cyclobutyl ring.
Benzyl 3-hydroxycyclohexylcarbamate: Containing a cyclohexyl ring, leading to different steric and electronic properties.
Uniqueness: cis-Benzyl 3-hydroxycyclobutylcarbamate is unique due to its specific cis-configuration, which can influence its reactivity, binding affinity, and overall chemical behavior. This configuration can lead to distinct biological and chemical properties compared to its trans-isomer and other similar compounds .
Properties
IUPAC Name |
benzyl N-(3-hydroxycyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFMGQOQYWGLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599995, DTXSID301173982 | |
| Record name | Benzyl (3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130396-60-0, 1403766-86-8 | |
| Record name | Benzyl (3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



